Enantiomeric Purity Specification: (1S)-Stereochemistry versus (1R)-Enantiomer
The target compound (CAS 84899-60-5) is defined by its (1S) absolute stereochemistry at the chiral α-carbon bearing the methyl and propylcarbamoyl substituents. The (1R)-enantiomer is a separate chemical entity with CAS 84899-60-6. Commercial specifications for the (1S)-compound typically require ≥98% purity, while the threshold for enantiomeric contamination from the (1R)-isomer directly impacts the stereochemical outcome of downstream reactions [1].
| Evidence Dimension | Stereochemical configuration and enantiomeric purity |
|---|---|
| Target Compound Data | (1S) absolute configuration; commercial purity specification ≥98% |
| Comparator Or Baseline | (1R)-enantiomer (CAS 84899-60-6) as distinct compound |
| Quantified Difference | Inversion of stereochemical outcome upon substitution |
| Conditions | Chiral HPLC or chiral SFC analysis |
Why This Matters
Procurement of the incorrect enantiomer would yield opposite stereochemical results in asymmetric synthesis, potentially invalidating entire synthetic routes and requiring costly rework.
- [1] PubChem. Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate (CID 12093044) and Benzyl N-[(1R)-1-(propylcarbamoyl)ethyl]carbamate (CID 11161924). View Source
